Chloromethyl decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

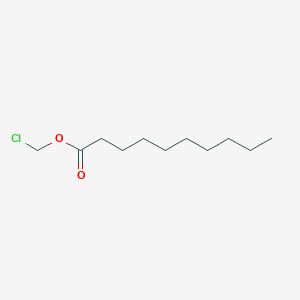

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJBSZQOZOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341362 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67317-62-8 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Chloromethyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl decanoate (CMD) is an ester molecule purported to exert its biological effects through the inhibition of cap-dependent endonuclease, a critical enzyme in the life cycle of various viruses. This technical guide provides a comprehensive review of the proposed mechanism of action of CMD, grounded in an analysis of its chemical structure and drawing parallels with known therapeutic agents. We will explore the role of the chloromethyl group as a reactive moiety, the potential for CMD to act as a prodrug, the significance of the decanoate chain, and the implications of its formulation in liposomes. This document is intended to serve as a foundational resource for researchers investigating CMD and similar compounds, offering both theoretical frameworks and practical experimental protocols to validate its hypothesized biological activity.

Introduction to this compound: A Molecule of Interest

This compound (C₁₁H₂₁ClO₂) is a fatty acid ester that has been suggested to inhibit cellular proliferation, with potential applications in oncology and virology.[1] The core of its purported mechanism of action lies in the inhibition of cap-dependent endonuclease.[1] This guide will deconstruct the molecular features of CMD to build a scientifically rigorous hypothesis of its function, providing a roadmap for future investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁ClO₂ | |

| Molecular Weight | 220.73 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 67317-62-8 |

The Chemical Rationale: Reactivity of the Chloromethyl Group

The presence of a chloromethyl group (-CH₂Cl) is a strong indicator of potential bioactivity. This functional group is known to be an effective alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[2]

Parallels with Chloromethyl Ketones

A well-established class of compounds, chloromethyl ketones, function as irreversible inhibitors of certain proteases.[3][4] For instance, Tosyl phenylalanyl chloromethyl ketone (TPCK) irreversibly inhibits chymotrypsin by alkylating a histidine residue in the active site.[4] Similarly, N-alpha-Tosyl-L-lysyl-chloromethyl-ketone (TLCK) is an irreversible inhibitor of trypsin and other serine proteases.[3] The chloromethyl group in these molecules is key to their inhibitory action.

The proposed mechanism for this compound likely follows a similar path of covalent modification of a critical amino acid residue within the active site of its target enzyme.

Figure 1: Proposed alkylation mechanism of an enzyme target by this compound.

The Putative Primary Target: Cap-Dependent Endonuclease

The primary claim regarding this compound's activity is its inhibition of cap-dependent endonuclease.[1] This viral enzyme is crucial for the replication of several viruses, most notably influenza.

The "Cap-Snatching" Mechanism of Viral Replication

Influenza virus, an RNA virus, utilizes a "cap-snatching" mechanism to generate primers for the transcription of its genome. The viral RNA-dependent RNA polymerase, a heterotrimeric complex, binds to the 5' cap of host cell pre-mRNAs and cleaves them 10-13 nucleotides downstream. This capped fragment is then used to prime viral mRNA synthesis. The endonuclease activity responsible for this cleavage resides in the PA subunit of the polymerase.[5][6] By inhibiting this endonuclease, the virus is unable to produce its own mRNA and, consequently, cannot replicate.[5][7]

A Plausible Inhibitory Mechanism for this compound

It is hypothesized that this compound, or a metabolite thereof, binds to the active site of the cap-dependent endonuclease. The chloromethyl group then acts as an electrophile, reacting with a key nucleophilic amino acid residue in the enzyme's active site to form a covalent bond. This irreversible modification would permanently inactivate the enzyme, halting viral replication. This is analogous to the mechanism of other known cap-dependent endonuclease inhibitors like baloxavir marboxil, although baloxavir itself is not a covalent inhibitor.[8][9]

This compound as a Prodrug

Given its structure, it is highly probable that this compound functions as a prodrug. Prodrugs are inactive or less active molecules that are metabolically converted into the active form within the body.[10] This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.[10]

Intracellular Activation by Esterases

This compound is an ester, making it a substrate for intracellular esterases. It is proposed that upon entering a cell, the ester bond is hydrolyzed, releasing decanoic acid and a reactive chloromethyl-containing species. This intracellular activation would ensure that the reactive alkylating agent is generated at its site of action, potentially reducing off-target effects.

Figure 2: Proposed intracellular activation pathway of this compound.

The Role of the Decanoate Moiety in Drug Delivery

The ten-carbon decanoate chain significantly increases the lipophilicity of the molecule. This property is expected to enhance its ability to cross cell membranes via passive diffusion, a critical step for reaching intracellular targets.[10]

Potential Synergistic Effects of Decanoate

Upon intracellular hydrolysis of this compound, decanoic acid is released. Decanoic acid itself is not an inert bystander and has been shown to possess biological activity.

Anti-Tumor Properties of Decanoic Acid

Recent studies have demonstrated that decanoic acid can exert anti-tumor effects in hepatocellular carcinoma by suppressing the c-Met signaling cascade.[11][12] It has also been shown to induce apoptosis in cancer cells.[12][13] This suggests that in the context of cancer therapy, the decanoate portion of the molecule could contribute to the overall therapeutic effect.

The Significance of Liposomal Formulation

The product description for this compound mentions its use in a liposomal formulation.[1] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. This formulation strategy can enhance the solubility, stability, and bioavailability of therapeutic agents. For a lipophilic molecule like this compound, a liposomal carrier could improve its delivery to target tissues and facilitate its interaction with cell membranes.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

Cap-Dependent Endonuclease Inhibition Assay

This assay is designed to determine if this compound directly inhibits the enzymatic activity of a viral cap-dependent endonuclease.

Materials:

-

Recombinant viral polymerase complex (e.g., from influenza virus)

-

This compound

-

A known cap-dependent endonuclease inhibitor (e.g., baloxavir acid) as a positive control

-

A radiolabeled capped RNA substrate (e.g., ⁵'-³²P-m⁷Gppp-RNA)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Urea-polyacrylamide gel for electrophoresis

-

Phosphorimager for detection

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a microcentrifuge tube, combine the recombinant polymerase complex with either this compound, the positive control, or a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme-inhibitor mixtures for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

-

Initiate the endonuclease reaction by adding the radiolabeled capped RNA substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing formamide and a tracking dye.

-

Denature the samples by heating and load them onto a urea-polyacrylamide gel.

-

Perform electrophoresis to separate the cleaved and uncleaved RNA fragments.

-

Visualize the RNA fragments using a phosphorimager and quantify the band intensities.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Intracellular Esterase Activity Assay

This assay will determine if this compound is hydrolyzed by intracellular esterases.

Materials:

-

A relevant cell line (e.g., A549 for respiratory virus studies, or a cancer cell line)

-

This compound

-

Cell lysis buffer

-

A commercially available esterase activity assay kit (e.g., based on the conversion of a non-fluorescent substrate to a fluorescent product)

-

A plate reader for fluorescence detection

Procedure:

-

Culture the chosen cell line to confluency in a multi-well plate.

-

Treat the cells with various concentrations of this compound for different time points.

-

Wash the cells with PBS and lyse them using the cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Perform the esterase activity assay on the cell lysates according to the manufacturer's instructions.

-

Measure the fluorescence using a plate reader. A decrease in esterase activity in the presence of this compound would suggest it is being consumed as a substrate.

-

As a complementary approach, the appearance of decanoic acid in the cell culture medium and cell lysate can be quantified by LC-MS/MS.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 7. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dodecanoic acid induces oxidative stress-mediated death in liver cancer cells through the mitochondrial pathway | Bioscience Journal [seer.ufu.br]

- 10. This compound | C11H21ClO2 | CID 572571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cap-Dependent Endonuclease Inhibitory Mechanism of Chloromethyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza and other segmented negative-sense RNA viruses, represents a prime target for antiviral drug development. This guide provides a detailed examination of the inhibitory mechanism of chloromethyl decanoate (CMD), a compound featuring a reactive chloromethyl ketone moiety. We will explore the fundamental "cap-snatching" process that the endonuclease enables, delineate the architecture of the enzyme's active site, and present a scientifically grounded, proposed mechanism of covalent inhibition by CMD. This document synthesizes established principles of covalent enzyme inhibition with the known biochemistry of the viral endonuclease to offer a comprehensive technical resource. Included are detailed experimental protocols for assessing inhibitor activity and workflows for inhibitor characterization, designed to provide actionable insights for researchers in the field.

The Strategic Imperative: Targeting Viral Cap-Snatching

For viral messenger RNA (mRNA) to be translated by the host cell's ribosomes, it must possess a 5' cap structure (m7GpppXm). Viruses like influenza, which replicate in the nucleus, have evolved a clever mechanism to acquire this feature: "cap-snatching".[1][2] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, utilizes an intrinsic endonuclease activity to cleave the 5' cap, along with a short string of nucleotides, from host pre-mRNAs.[3] This stolen, capped fragment is then used as a primer to initiate the transcription of viral genes.[1]

This process is absolutely critical for viral proliferation, making the enzyme responsible—the cap-dependent endonuclease—an attractive and validated target for antiviral therapeutics.[4][5] Unlike neuraminidase inhibitors, which prevent viral release, targeting the endonuclease strikes at the very initiation of viral protein synthesis.[6] The clinical success of the CEN inhibitor baloxavir marboxil has validated this strategy, underscoring the value of developing novel inhibitors that target this mechanism.[5]

The Cap-Dependent Endonuclease (CEN) Active Site: A Two-Metal Catalytic Core

The CEN activity resides within the N-terminal domain of the Polymerase Acidic (PA) subunit of the influenza virus RdRp.[4][7] Structural and biochemical studies have revealed that the active site features a conserved motif of a histidine and a cluster of acidic residues (e.g., glutamic and aspartic acid).[7] This arrangement coordinates two divalent metal cations, typically manganese (Mn²⁺), which are essential for catalysis.[8] This two-metal-ion catalytic mechanism is a hallmark of many nucleases and integrases. The metal ions play a crucial role in activating a water molecule for nucleophilic attack on the phosphodiester backbone of the host mRNA and in stabilizing the transition state and the leaving group.

The vulnerability of this active site lies in its dependence on these precisely positioned metal ions and the reactivity of its surrounding amino acid residues, creating opportunities for targeted inhibition.

This compound: A Covalent Inhibitor Candidate

This compound (CMD) is an ester characterized by two key features: a long, ten-carbon decanoate fatty acid tail and a reactive chloromethyl ketone (CMK) functional group. While specific inhibitory data for CMD against CEN is not widely published, its chemical structure allows for a robust, mechanistically-driven hypothesis of its action.

-

The Decanoate Tail: This lipophilic chain likely enhances the compound's ability to interact with and cross cellular membranes, improving its bioavailability and access to the nuclear site of viral replication.

-

The Chloromethyl Ketone "Warhead": The CMK group is a well-established class of irreversible enzyme inhibitors. The electron-withdrawing nature of the adjacent ketone and the chlorine atom makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack.

Proposed Mechanism of Irreversible Covalent Inhibition

The inhibitory action of this compound against the cap-dependent endonuclease is proposed to be a two-step process characteristic of covalent inhibitors:

-

Initial Non-Covalent Binding: The inhibitor first docks into the enzyme's active site, forming a reversible, non-covalent enzyme-inhibitor complex (E-I). The decanoate tail may form hydrophobic interactions within the substrate-binding groove, while the ketone and chloromethyl moieties are positioned in proximity to the catalytic residues.

-

Irreversible Covalent Bond Formation: Following initial binding, a nucleophilic residue within the active site—likely the catalytic histidine—attacks the electrophilic carbon of the chloromethyl group. This results in a substitution reaction where the chlorine atom is displaced as a leaving group, forming a stable, irreversible covalent bond between the inhibitor and the enzyme (E-I*).

This covalent modification permanently inactivates the enzyme, preventing it from binding to or cleaving host pre-mRNA, thereby halting the cap-snatching process and viral replication.

Sources

- 1. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]

- 2. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

Chloromethyl Decanoate: Structural Dynamics and Synthetic Utility in Prodrug Design

Executive Summary

Chloromethyl decanoate (CAS: 67317-62-8) represents a specialized class of

The Molecular Architecture

The efficacy of this compound lies in its bifunctional nature. It combines a highly lipophilic decyl chain with a reactive chloromethyl ester "warhead."

Structural Components[2][5][6][7][8][9][10]

-

The Lipophilic Tail (

): A saturated decyl chain provides significant hydrophobicity ( -

The Ester Linkage: A standard ester bond that remains relatively stable during storage but is susceptible to enzymatic hydrolysis in vivo.

-

The Electrophilic Center (

): The methylene group is flanked by two electronegative atoms (oxygen and chlorine). This arrangement creates a strong dipole, making the methylene carbon highly susceptible to nucleophilic attack (

Visualization: Structural Reactivity Map

The following diagram illustrates the electronic environment and reactive sites of the molecule.

Figure 1: Functional decomposition of this compound showing the lipophilic driver and the electrophilic reactive center.

Physicochemical Profile

Precise characterization data is essential for formulation and synthesis planning. The high lipophilicity necessitates the use of non-polar solvents (e.g., DCM, Toluene) during handling.

| Property | Value | Relevance |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 220.74 g/mol | Yield determination |

| Physical State | Colorless to pale yellow oil | Liquid handling required |

| Boiling Point | ~265°C (Predicted) | High boiling point; purification via vacuum distillation recommended |

| Density | 0.981 g/cm³ | Volumetric dosing |

| LogP | 4.9 | Indicates high membrane permeability |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water | Requires anhydrous conditions |

Synthetic Protocol: The Zinc(II) Catalyzed Route[11][12]

While several routes exist, the reaction of acid chlorides with paraformaldehyde catalyzed by Zinc Chloride (

Reagents

-

Decanoyl Chloride (1.0 equiv): Freshly distilled if possible.

-

Paraformaldehyde (1.2 equiv): Source of the methylene unit.

-

Zinc Chloride (

, catalytic): Anhydrous (fused). -

Solvent: Dichloromethane (DCM) or neat (solvent-free).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a positive pressure of Nitrogen (

). -

Charging: Add anhydrous

(1-2 mol%) and Paraformaldehyde (1.2 equiv) to the flask. -

Addition: Add Decanoyl Chloride (1.0 equiv) dropwise at room temperature. Note: The reaction is slightly exothermic.

-

Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress via IR (disappearance of the acid chloride carbonyl stretch at ~1800

and appearance of the ester carbonyl at ~1750 -

Workup: Cool to room temperature. Dilute with DCM. Wash with saturated

(rapidly, to remove trace acid) and then brine. -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the residue via vacuum distillation (high vacuum required due to high BP) to obtain the pure chloromethyl ester.

Workflow Visualization

Figure 2: Operational workflow for the ZnCl2-catalyzed synthesis of this compound.

Mechanistic Reactivity: Prodrug Synthesis[4]

The primary application of this compound is the alkylation of drug carboxylates to form acyloxymethyl esters . This is a "double ester" prodrug strategy.[4]

The Mechanism[4]

-

Coupling: The drug (as a carboxylate salt) attacks the chloromethyl carbon of this compound in an

fashion, displacing the chloride. -

Bio-activation: Once in the systemic circulation, non-specific plasma esterases attack the terminal ester (the decanoate part).

-

Collapse: Hydrolysis of the terminal ester generates an unstable

-hydroxy methyl intermediate, which spontaneously collapses (releasing formaldehyde) to regenerate the active parent drug.

Figure 3: The "Double Ester" prodrug strategy utilizing this compound.

Analytical Characterization

To validate the identity of synthesized this compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected NMR Signals ( )

-

5.70 ppm (s, 2H): The diagnostic singlet for the chloromethyl protons (

-

2.35 ppm (t, 2H): The

-

1.63 ppm (m, 2H): The

- 1.26 ppm (m, 12H): The bulk methylene envelope of the decyl chain.

- 0.88 ppm (t, 3H): The terminal methyl group.

Infrared (IR) Spectroscopy[6]

-

1760–1770

: Strong ester carbonyl ( -

~1150

: C-O-C stretching vibration.

Safety and Handling

Warning: Chloromethyl esters are alkylating agents. They must be handled with extreme caution.

-

Toxicity: Potential carcinogen and severe skin/eye irritant.

-

Hydrolysis: Reacts slowly with moisture to release formaldehyde and HCl. Store in a desiccator at 4°C.

-

Neutralization: Spills should be treated with aqueous ammonia or concentrated sodium hydroxide to hydrolyze the ester and neutralize the alkylating potential.

References

-

Synthesis Protocol: Berliner, M. A., & Belecki, K. (2005).[5][6] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[5][6] The Journal of Organic Chemistry, 70(23), 9618–9621.[6] Link

-

Prodrug Mechanism: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link

-

General Reactivity: U.S. National Library of Medicine. (n.d.). This compound (Compound).[2] PubChem.[2] Link

-

NMR Data Source: Reich, H. J.[7][8] (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[8] Link

Sources

- 1. angenesci.com [angenesci.com]

- 2. This compound | C11H21ClO2 | CID 572571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 6. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: Safety and Handling of Chloromethyl Decanoate

CAS: 67317-62-8 | Formula: C₁₁H₂₁ClO₂ | Class:

Part 1: Executive Technical Profile[3]

Chemical Identity & Application

Chloromethyl decanoate (also known as chloromethyl caprate) is a specialized electrophilic reagent used primarily in prodrug synthesis .[2][3] It serves as a "promoiety" donor, reacting with carboxylic acid-containing pharmacophores to form acyloxymethyl esters .[1][2][3][4]

This modification increases the lipophilicity of polar drugs, enhancing membrane permeability and oral bioavailability.[2][3] Once in systemic circulation, the promoiety undergoes enzymatic hydrolysis to release the active parent drug.[2][3]

Critical Hazard Assessment

WARNING: As a chloromethyl ester, this compound possesses structural alerts analogous to chloromethyl methyl ether (CMME), a known human carcinogen.[3] It acts as a direct-acting alkylating agent.[1][2][3]

| Hazard Class | Classification | Mechanism of Action |

| Carcinogenicity | Category 1B (Presumed) | Direct DNA alkylation via the electrophilic methylene group; release of formaldehyde upon hydrolysis.[1][2][3] |

| Acute Toxicity | Category 3 (Inhalation/Oral) | Systemic alkylation of proteins; respiratory irritation.[2][3] |

| Reactivity | Moisture Sensitive | Rapidly hydrolyzes in water/humid air to form decanoic acid, HCl, and formaldehyde.[3] |

| Corrosivity | Skin/Eye Irritant | Lipophilic nature allows rapid dermal penetration followed by local hydrolysis and tissue damage.[2][3] |

Part 2: Mechanism of Action & Reactivity[3]

The "Trojan Horse" Strategy (Prodrug Mechanism)

Understanding the safety profile requires understanding the chemical utility.[2][3] this compound is designed to be unstable in biological systems.[2][3] It masks the polar charge of a drug, allowing it to cross lipid membranes.[2][3]

Figure 1: Metabolic Fate & Bioactivation Pathway

The following diagram illustrates the lifecycle of a this compound-derived prodrug, highlighting the release of toxic byproducts (Formaldehyde) that necessitate rigorous safety controls.[1][3]

Caption: In vivo bioactivation pathway showing the release of the active drug alongside formaldehyde and decanoic acid.

Stability & Incompatibility[2][3]

-

Hydrolysis: The chloromethyl ester bond is highly susceptible to nucleophilic attack by water.[2][3]

-

Incompatibilities: Strong bases, oxidizing agents, and protic solvents (alcohols/amines) unless intended for synthesis.[3]

Part 3: Operational Handling Protocols

Engineering Controls

Do NOT handle this compound on an open bench.

-

Primary Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[2][3]

-

Glove Box: For high-purity synthesis or handling >1g quantities, use an inert atmosphere (Argon/Nitrogen) glove box to prevent hydrolysis and inhalation exposure.[1][2][3]

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Ocular | Chemical Splash Goggles + Face Shield | Prevents corneal damage from corrosive hydrolysis products (HCl).[1][2][3] |

| Dermal | Double-gloving required.[1][2][3] Inner: Nitrile (4 mil) Outer: Laminate film (Silver Shield/4H) | Standard nitrile is permeable to lipophilic alkyl halides over time.[1][2][3] Laminate film offers >4hr breakthrough time.[2][3] |

| Respiratory | P100/OV Cartridge (if outside hood) | Protects against organic vapors and acid gases (HCl).[2][3] |

Synthesis Protocol: Prodrug Derivatization

Standard Operating Procedure for converting a Carboxylic Acid Drug (R-COOH) to a Prodrug.[1][3]

-

Preparation: Dry the parent drug (R-COOH) thoroughly.[1][2][3] Water will consume the reagent.[2][3]

-

Activation: Dissolve R-COOH in anhydrous DMF or DCM. Add a non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA).[2][3]

-

Addition: Add This compound (1.1 - 1.5 equivalents) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir under Argon. Monitor via TLC/LC-MS.[1][2][3]

-

Quenching: Quench excess reagent with saturated aqueous NH₄Cl .

Part 4: Emergency Response & Waste Management[3]

Decontamination & Spills

In the event of a spill, speed is critical to prevent volatilization.[2][3]

Figure 2: Emergency Decision Logic

Decision tree for managing spills and exposure incidents.

Caption: Protocol for immediate response to spills or exposure. Note the specific prohibition on scrubbing skin.[3]

Waste Disposal[2][3][6]

-

Segregation: Do not mix with general organic waste immediately.[2][3]

-

Deactivation: Treat waste streams containing this compound with a solution of 10% aqueous ammonia or sodium carbonate and stir for 24 hours.[2][3] This converts the alkyl halide to a harmless amino-ester or alcohol before disposal.[1][2][3]

-

Labeling: Mark as "Deactivated Alkylating Agent" + "Formaldehyde Hazard".

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572571, this compound.[2][3] Retrieved from [Link]

-

Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs.[2][3][6] Chemistry – A European Journal.[2][3] Retrieved from [Link]

-

U.S. EPA. Chloromethyl Methyl Ether (CMME) Hazard Summary.[1][2][3] (Structural Analog Safety Reference). Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C11H21ClO2 | CID 572571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Chloromethyl Decanoate in Prodrug Design and Bio-Delivery

Part 1: Executive Summary

Chloromethyl decanoate (CAS: 67317-62-8 / 24393-54-2) is a specialized alkylating reagent used primarily in medicinal chemistry to synthesize acyloxymethyl prodrugs . Unlike active pharmaceutical ingredients (APIs) that bind to specific receptors, the biological "activity" of this compound is defined by its ability to modify the physicochemical properties of a parent drug—specifically transforming polar, hydrophilic molecules (carboxylates, phosphates, amines) into lipophilic esters capable of passive membrane diffusion.

This guide details the mechanism of action, synthesis protocols, and safety considerations for researchers utilizing this moiety to enhance oral bioavailability.

Part 2: Chemical & Biological Mechanism

The Prodrug Strategy (Mechanism of Action)

This compound functions as a "promoiety."[1] It is covalently attached to a drug to mask ionizable groups, thereby increasing the partition coefficient (LogP). Once the prodrug enters the systemic circulation, it undergoes a specific bioactivation cascade.

The Bioactivation Cascade

The biological utility of the this compound moiety relies on its susceptibility to hydrolysis by ubiquitous carboxylesterases (primarily hCE1 in the liver and hCE2 in the intestine).

The Pathway:

-

Absorption: The lipophilic prodrug crosses the intestinal epithelium via passive diffusion.

-

Enzymatic Hydrolysis: Esterases cleave the ester bond between the decanoic acid and the methylene linker.

-

Spontaneous Collapse: The resulting hydroxymethyl intermediate is chemically unstable and spontaneously decomposes, releasing the active parent drug and formaldehyde.

Biological Activity of Metabolites

While the ester itself is a delivery vehicle, its metabolites possess distinct biological activities that must be accounted for in toxicity and efficacy studies:

| Metabolite | Biological Activity / Concern |

| Decanoic Acid (Capric Acid) | Antimicrobial: Disrupts bacterial cell membranes.Neurological: AMPA receptor inhibition (anticonvulsant properties).Metabolic: Substrate for beta-oxidation; ketogenic. |

| Formaldehyde | Toxicity: Genotoxic and carcinogenic. Rapidly metabolized by aldehyde dehydrogenase, but local accumulation can cause cytotoxicity. |

| Chloride Ion | Biologically inert at generated concentrations. |

Part 3: Synthesis & Quality Control

Synthesis Protocol

The synthesis of this compound requires careful control of moisture and temperature to prevent premature hydrolysis or polymerization. The most robust method involves the reaction of decanoic acid with chloromethyl chlorosulfate.

Reagents:

-

Decanoic acid (1.0 eq)

-

Tetrabutylammonium hydrogensulfate (Phase transfer catalyst, 0.05 eq)

-

Sodium bicarbonate (4.0 eq)

-

Chloromethyl chlorosulfate (1.1 eq)

-

Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve decanoic acid (e.g., 5.7 mmol) in DCM (20 mL). Add water (20 mL), tetrabutylammonium hydrogensulfate, and sodium bicarbonate.

-

Reaction: Cool the biphasic mixture to 0°C. Dropwise add chloromethyl chlorosulfate over 10 minutes.

-

Stirring: Allow the mixture to warm to room temperature and stir vigorously for 18–24 hours. The phase transfer catalyst ensures reaction at the interface.

-

Extraction: Separate the organic (DCM) layer. Wash the aqueous layer twice with fresh DCM.

-

Purification: Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Yield: Expect a pale yellow oil (Yield: ~75–88%).

Critical Quality Attribute (CQA):

-

1H NMR (CDCl3): Look for the characteristic singlet of the chloromethyl group (

) at approximately δ 5.70 ppm .

Stability Testing (In Vitro)

Before in vivo application, the stability of the chloromethyl ester must be validated to ensure it does not degrade in the formulation vehicle.

Protocol:

-

Incubate the prodrug (10 µM) in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) at 37°C.

-

Sample at t = 0, 15, 30, 60, and 120 min.

-

Analyze via HPLC-UV/MS.

-

Acceptance Criteria: <5% degradation in SGF (2 hours) ensures the prodrug survives the stomach to reach the intestine.

Part 4: Safety & Toxicology

Genotoxicity Risks

Chloromethyl esters are alkylating agents .[2] The unreacted reagent (this compound) is potentially mutagenic because the alpha-halo ester can alkylate DNA bases.

-

Risk Mitigation: Final prodrugs must be purified to remove trace this compound to <1 ppm levels (check ICH M7 guidelines for mutagenic impurities).

Formaldehyde Load

The hydrolysis releases equimolar amounts of formaldehyde.

-

Calculation: A 500 mg dose of a prodrug (MW ~500) releases ~1 mmol of formaldehyde (~30 mg).

-

Context: This is generally within the metabolic capacity of the liver (aldehyde dehydrogenase), but chronic high-dose administration requires toxicological assessment of the liver and intestinal mucosa.

Part 5: References

-

Synthesis of Chloromethyl Esters:

-

Source: Patent WO2020099341A1. "Antibiotic compounds, methods of manufacturing the same."

-

URL:

-

-

Prodrug Bioactivation Mechanisms:

-

Title: "Hydrolysis of Esters: Mechanisms and Catalysis."

-

Source: Chemistry LibreTexts.

-

URL:[Link]

-

-

Toxicity of Chloromethyl Ethers:

-

Decanoic Acid Biological Activity:

-

Title: "Decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells."

-

Source: PubMed (General Reference for Decanoic Acid activity).

-

URL:[Link]

-

Sources

Methodological & Application

Liposome Formulation Protocol for Chloromethyl Decanoate: A Detailed Application Note for Researchers

This application note provides a comprehensive, step-by-step protocol for the formulation of liposomes encapsulating chloromethyl decanoate. This guide is intended for researchers, scientists, and drug development professionals seeking to develop a stable and effective delivery system for this hydrophobic compound. The protocol emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Liposomal Encapsulation of this compound

This compound is a fatty acid ester that has garnered interest for its potential therapeutic applications, including its role as an inhibitor of cap-dependent endonuclease, which can affect cell proliferation.[1] However, its hydrophobic nature presents a significant challenge for direct administration in aqueous physiological environments, limiting its bioavailability and therapeutic efficacy. Liposomal encapsulation offers a proven strategy to overcome these limitations.

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[2][3] For a hydrophobic molecule like this compound, the lipid bilayer serves as a natural carrier, effectively increasing its solubility in aqueous media.[1] This encapsulation can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially enhance its delivery to target cells.

The most common and reproducible method for preparing liposomes, particularly for hydrophobic drugs, is the thin-film hydration technique.[2][4][5][6] This method involves dissolving the lipids and the hydrophobic drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[2][3][5][6] Subsequent hydration of this film with an aqueous medium leads to the self-assembly of lipids into multilamellar vesicles (MLVs).[2] These MLVs can then be downsized to form smaller, more uniform unilamellar vesicles (SUVs or LUVs) through processes like sonication or extrusion.[3][6]

This protocol will detail the thin-film hydration method followed by extrusion for the preparation of this compound-loaded liposomes.

Materials and Equipment

Materials

-

Lipids:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

-

Drug:

-

Solvents:

-

Chloroform

-

Methanol

-

-

Aqueous Buffer:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Equipment

-

Rotary evaporator

-

Water bath

-

Round-bottom flasks (50 mL)

-

Glass vials

-

Syringes

-

Mini-extruder

-

Polycarbonate membranes (100 nm pore size)

-

Probe sonicator (optional)

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

Experimental Protocol: Step-by-Step Formulation

This protocol is designed to produce liposomes with a target size of approximately 100-150 nm, a size range often considered efficient for intravenous drug delivery.[9]

Preparation of the Lipid and Drug Solution

The initial step involves the complete dissolution of lipids and the hydrophobic drug in an organic solvent to ensure a homogenous mixture.

-

Lipid Selection Rationale: DSPC is chosen as the primary phospholipid due to its high transition temperature (Tc), which contributes to the formation of more stable and less leaky liposomes at physiological temperatures. Cholesterol is incorporated to modulate the fluidity of the lipid bilayer, enhancing its stability and reducing drug leakage.[4]

-

Molar Ratio: A molar ratio of DSPC to cholesterol of 7:3 is recommended as a starting point, as this has been shown to form stable bilayers.[4][10]

-

Drug-to-Lipid Ratio: A drug-to-lipid weight ratio of 1:20 is a common starting point for encapsulating hydrophobic drugs.[4][10]

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 7 µmol of DSPC, 3 µmol of cholesterol, and the desired amount of this compound (e.g., for a 1:20 drug:lipid ratio) in 5 mL of a chloroform:methanol (2:1 v/v) solvent mixture.

-

Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.

-

Thin-Film Formation

The organic solvent is removed under reduced pressure to create a thin, uniform lipid-drug film on the inner surface of the flask.

-

Procedure:

-

Attach the round-bottom flask to a rotary evaporator.

-

Set the water bath temperature to 40°C.

-

Rotate the flask and gradually apply a vacuum to evaporate the organic solvent.

-

Continue rotation until a thin, uniform, and dry lipid film is formed on the inner wall of the flask.

-

To ensure complete removal of residual solvent, place the flask in a vacuum oven overnight at a temperature just above the transition temperature of the lipid (for DSPC, the Tc is ~55°C).[4][10]

-

Hydration of the Lipid Film

The dried lipid film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

-

Hydration Temperature: The hydration temperature must be above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure the lipids are in a fluid state, which is crucial for proper vesicle formation.[2]

-

Procedure:

-

Pre-heat the hydration buffer (PBS, pH 7.4) to 60°C.

-

Add 5 mL of the pre-heated PBS to the round-bottom flask containing the dry lipid film.

-

Immediately begin to agitate the flask by hand or by using the rotary evaporator (without vacuum) with the flask immersed in a 60°C water bath.

-

Continue hydration with agitation for 30-60 minutes. The lipid film will gradually peel off the flask wall and form a milky suspension of MLVs.[2]

-

For improved hydration, the suspension can be vortexed for 2 minutes.[4]

-

Liposome Sizing: Extrusion

The heterogeneous MLV suspension is downsized to produce more uniform large unilamellar vesicles (LUVs) of a defined size.

-

Extrusion Rationale: Extrusion through polycarbonate membranes with a specific pore size is a widely used method to produce liposomes with a narrow size distribution.[3][6]

-

Procedure:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Maintain the extruder assembly at a temperature above the Tc of the lipid (e.g., 60°C) to prevent the lipids from solidifying during extrusion.

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This ensures that the final product is collected in the opposite syringe.

-

The resulting translucent suspension contains LUVs with a size close to the pore size of the membrane used.

-

Workflow for Liposome Formulation of this compound

Sources

- 1. biosynth.com [biosynth.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H21ClO2 | CID 572571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenesci.com [angenesci.com]

- 9. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]

- 10. creative-bioarray.com [creative-bioarray.com]

Application Notes & Protocols: Chloromethyl Decanoate Lipid Nanoparticle Drug Delivery in Preclinical Cancer Models

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: A Prodrug Strategy for Enhanced Cancer Cell Cytotoxicity

Chloromethyl decanoate (CMD) is a lipophilic ester derivative with potential applications in cancer therapy.[1][2] Its chemical structure, featuring a decanoate chain, suggests increased membrane permeability, a desirable trait for intracellular drug delivery.[1] The core concept behind its use is a prodrug strategy, where the molecule is designed to be relatively inert until it reaches the target site. Within the tumor microenvironment, which is often characterized by elevated levels of specific enzymes like esterases, the decanoate ester linkage can be cleaved.[3][4][5] This enzymatic action is hypothesized to release a cytotoxic payload, thereby concentrating the therapeutic effect within cancer cells and potentially reducing systemic toxicity.

The chloromethyl group is a known alkylating agent, which can form covalent bonds with nucleophilic sites on biomolecules, including DNA.[6] This alkylation can disrupt DNA replication and transcription, ultimately leading to apoptosis. The proposed mechanism of action for the activated form of CMD also includes the inhibition of cap-dependent endonuclease, an enzyme crucial for viral replication and also implicated in cellular proliferation.[1]

To overcome the poor aqueous solubility of this hydrophobic compound and to facilitate its delivery to tumor tissues, formulation into a lipid-based nanocarrier is an effective strategy.[7][8][9] Lipid nanoparticles (LNPs) can encapsulate hydrophobic drugs, protect them from degradation in the bloodstream, and improve their pharmacokinetic profile.[10][11][12] Furthermore, nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[13]

This document provides a comprehensive guide to the formulation, characterization, and preclinical evaluation of this compound-loaded Lipid Nanoparticles (CMD-LNPs) in cancer models.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective drug delivery system.

| Property | Value | Source |

| Molecular Formula | C11H21ClO2 | [1][2] |

| Molecular Weight | 220.73 g/mol | [1][2] |

| Appearance | Colorless liquid (predicted) | [6] |

| Density | 0.981 g/cm³ | [1] |

| SMILES | CCCCCCCCCC(=O)OCCl | [1][2] |

| IUPAC Name | This compound | [2][14] |

III. Formulation of this compound-Loaded Lipid Nanoparticles (CMD-LNPs)

The following protocol details the preparation of CMD-LNPs using a microfluidic mixing method, which allows for reproducible and scalable production of nanoparticles with homogenous characteristics.[7]

A. Rationale for Component Selection

-

Lipid Matrix: A combination of a solid lipid (e.g., tristearin) and a liquid lipid (e.g., oleic acid) is used to create a less-ordered lipid core. This nanostructured lipid carrier (NLC) approach can enhance drug loading and prevent drug expulsion during storage.[15]

-

Emulsifiers: A combination of surfactants such as Polysorbate 80 and a co-surfactant like soy lecithin is used to stabilize the nanoparticle dispersion and prevent aggregation. Polysorbate 80 also aids in reducing opsonization and prolonging circulation time.

-

This compound (CMD): The active pharmaceutical ingredient (API), which is hydrophobic and will be entrapped within the lipid core of the nanoparticle.

B. Protocol for CMD-LNP Formulation

1. Preparation of the Lipid Phase: a. In a glass vial, combine 150 mg of tristearin and 100 mg of oleic acid. b. Add 20 mg of this compound to the lipid mixture. c. Heat the mixture to 70°C in a water bath until all components are completely melted and a clear, homogenous lipid phase is formed.

2. Preparation of the Aqueous Phase: a. In a separate glass vial, dissolve 50 mg of Polysorbate 80 and 30 mg of soy lecithin in 10 mL of deionized water. b. Heat the aqueous phase to 70°C.

3. Nanoparticle Formation via Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr®). b. Load the molten lipid phase into one syringe and the heated aqueous phase into another. c. Set the flow rate ratio of the aqueous phase to the lipid phase at 5:1. d. Initiate the mixing process. The rapid mixing of the two phases will cause the precipitation of the lipid into nanoparticles, encapsulating the CMD. e. Collect the resulting nanoparticle dispersion.

4. Purification: a. Allow the nanoparticle dispersion to cool to room temperature. b. To remove any unencapsulated drug, the dispersion can be dialyzed against deionized water using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa for 24 hours.

IV. Physicochemical Characterization of CMD-LNPs

Proper characterization of the formulated nanoparticles is crucial to ensure quality, stability, and predictable in vivo performance.[16]

A. Protocol for Particle Size and Zeta Potential Analysis

1. Sample Preparation: a. Dilute the CMD-LNP dispersion with deionized water to an appropriate concentration for analysis (typically a 1:100 dilution).

2. Dynamic Light Scattering (DLS) for Particle Size: a. Transfer the diluted sample to a cuvette. b. Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. An acceptable PDI is generally below 0.3, indicating a homogenous population of nanoparticles.[17]

3. Laser Doppler Velocimetry for Zeta Potential: a. Transfer the diluted sample to a specialized zeta potential cell.[18] b. Measure the zeta potential. A zeta potential between -30 mV and +30 mV is generally considered optimal for stability in the bloodstream.[17]

B. Protocol for Encapsulation Efficiency and Drug Loading

1. Separation of Free Drug: a. Use ultrafiltration-centrifugation devices (e.g., Amicon® Ultra) with a 10 kDa MWCO to separate the nanoparticles from the aqueous phase containing unencapsulated CMD. b. Centrifuge the CMD-LNP dispersion according to the device manufacturer's instructions. c. Collect the filtrate (containing free drug) and the retentate (containing CMD-LNPs).

2. Quantification of CMD: a. Develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of CMD. b. Measure the concentration of CMD in the filtrate to determine the amount of unencapsulated drug. c. To determine the total amount of CMD, disrupt a known volume of the original CMD-LNP dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the CMD concentration by HPLC.

3. Calculation: a. Encapsulation Efficiency (EE%):

- EE% = [(Total Drug - Free Drug) / Total Drug] x 100[19] b. Drug Loading (DL%):

- DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100[19]

| Parameter | Target Value | Rationale |

| Particle Size | < 200 nm | To facilitate passive tumor targeting via the EPR effect and efficient cellular uptake.[17] |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous size distribution. |

| Zeta Potential | -10 to -30 mV | A negative surface charge helps to prevent aggregation and reduces non-specific interactions with blood components. |

| Encapsulation Efficiency | > 80% | High encapsulation ensures efficient drug delivery and minimizes the side effects of the free drug. |

V. In Vitro Evaluation in Cancer Cell Models

In vitro cytotoxicity assays are essential for determining the therapeutic potential of the CMD-LNP formulation.[20][21][22]

A. Cell Culture

-

Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

B. Protocol for MTT Cytotoxicity Assay

1. Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow the cells to adhere and grow for 24 hours.

2. Treatment: a. Prepare serial dilutions of free CMD, empty LNPs, and CMD-LNPs in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the treatment solutions. c. Include untreated cells as a negative control. d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. c. Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each treatment group.

VI. In Vivo Evaluation in Xenograft Cancer Models

Animal models are crucial for evaluating the in vivo efficacy, biodistribution, and pharmacokinetics of the CMD-LNP formulation.[23][24][25]

A. Animal Model

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

Subcutaneously inject the selected cancer cell line into the flank of the mice to establish tumors.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment.[26]

B. Protocol for In Vivo Efficacy Study

1. Animal Grouping: a. Randomly divide the tumor-bearing mice into treatment groups (n=5-8 per group):

- Group 1: Saline (Control)

- Group 2: Empty LNPs

- Group 3: Free CMD

- Group 4: CMD-LNPs

2. Treatment Administration: a. Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections. b. The dosage of CMD should be determined from preliminary toxicity studies.

3. Monitoring: a. Measure the tumor volume and body weight of the mice every other day. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, TUNEL assay for apoptosis).

C. Protocol for Biodistribution and Pharmacokinetic Study

1. Administration and Sample Collection: a. Administer a single intravenous dose of CMD-LNPs to a separate cohort of tumor-bearing mice. b. At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), collect blood samples via cardiac puncture.[27] c. After blood collection, perfuse the animals with saline and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart).

2. Sample Analysis: a. Extract CMD from the plasma and homogenized organ tissues. b. Quantify the concentration of CMD using a validated LC-MS/MS method.

3. Data Analysis: a. Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).[10][11][12][28] b. Quantify the amount of CMD accumulated in the tumor and other organs to assess the targeting efficiency and potential off-target toxicity.[27]

VII. Visualizations

A. Proposed Mechanism of CMD-LNP Action

Caption: Proposed mechanism of action for CMD-LNPs in the tumor microenvironment.

B. Experimental Workflow

Caption: Overall experimental workflow for the preclinical evaluation of CMD-LNPs.

VIII. References

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Retrieved from [Link]

-

R Discovery. (2024, February 8). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 9). Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

Dovepress. (2026, January 30). Research progress of nano-drug delivery system based on photothermal t. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 16). Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Drug-Loaded Nanoparticles. Retrieved from [Link]

-

ACS Publications. (n.d.). Pharmacokinetics and Biodistribution of Nanoparticles. Retrieved from [Link]

-

Frontiers. (n.d.). Tumor Decelerating and Chemo-Potentiating Action of Methyl Jasmonate on a T Cell Lymphoma In Vivo: Role of Altered Regulation of Metabolism, Cell Survival, Drug Resistance, and Intratumoral Blood Flow. Retrieved from [Link]

-

ACS Publications. (n.d.). In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measuring Zeta Potential of Nanoparticles. Retrieved from [Link]

-

Wilhelm Lab. (n.d.). Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Retrieved from [Link]

-

Chinese Chemical Society. (2021, June 29). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nanoparticle-Based Drug Delivery Systems Targeting Tumor Microenvironment for Cancer Immunotherapy Resistance: Current Advances and Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

YouTube. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). Retrieved from [Link]

-

National Center for Biotechnology Information. (2008, July 9). Pharmacokinetics and biodistribution of nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from [Link]

-

Angene. (n.d.). DECANOIC ACID, CHLOROMETHYL ESTER(CAS# 67317-62-8). Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

ResearchGate. (2020, April 29). 9. Pharmacokinetics and biodistribution of the nanoparticles. Retrieved from [Link]

-

RSC Publishing. (2025, August 12). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Retrieved from [Link]

-

MDPI. (n.d.). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. Retrieved from [Link]

-

MDPI. (2025, January 9). Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. Retrieved from [Link]

-

Springer. (2025, August 9). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Retrieved from [Link]

-

Inovapotek. (2018, May 30). FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Encapsulation efficiency (EE%) and drug loading (DL%) of.... Retrieved from [Link]

-

Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Pharmacokinetics and Biodistribution of Nanomaterials. Retrieved from [Link]

-

MDPI. (n.d.). Biological Nanocarriers in Cancer Therapy: Cutting Edge Innovations in Precision Drug Delivery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Application and design of esterase-responsive nanoparticles for cancer therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 19). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prodrug Applications for Targeted Cancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 20). Drug Delivery Systems for Localized Cancer Combination Therapy. Retrieved from [Link]

-

bioRxiv. (2023, November 29). Intratumoral Delivery of Chlorine Dioxide Exploits its ROS-like Properties: A Novel Paradigm for Effective Cancer Therapy. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C11H21ClO2 | CID 572571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03783B [pubs.rsc.org]

- 6. chempanda.com [chempanda.com]

- 7. biomol.com [biomol.com]

- 8. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmacokinetics and biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. dovepress.com [dovepress.com]

- 14. angenesci.com [angenesci.com]

- 15. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 21. kosheeka.com [kosheeka.com]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Tumor Decelerating and Chemo-Potentiating Action of Methyl Jasmonate on a T Cell Lymphoma In Vivo: Role of Altered Regulation of Metabolism, Cell Survival, Drug Resistance, and Intratumoral Blood Flow [frontiersin.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Application Note: Enhancing Cellular Permeability of Acidic Compounds via Decanoyloxymethyl Derivatization

Executive Summary

This guide details the application of Chloromethyl Decanoate (CMD) as a reagent for synthesizing lipophilic prodrugs to improve the cellular uptake of carboxylic acid-containing pharmacophores. While CMD itself is a reactive alkylating agent and not typically used as a standalone cell culture supplement, it is a critical "promoiety" reagent. It reacts with polar drugs to form decanoyloxymethyl esters , which mask the charged carboxyl group, enabling passive diffusion across the cell membrane. Once intracellular, ubiquitous esterases hydrolyze the ester, releasing the active parent drug, formaldehyde, and decanoic acid.

This note provides the rationale, synthesis overview, and specific cell culture protocols to validate the stability, uptake, and safety of these conjugates.

Mechanism of Action

The core challenge addressed by CMD is membrane permeability . Many potent acidic drugs (e.g., beta-lactams, NSAIDs, phosphonates) are ionized at physiological pH, preventing passive diffusion through the lipid bilayer.

The Decanoyloxymethyl Strategy

CMD attaches a ten-carbon (decanoate) aliphatic chain to the drug via a formaldehyde linker. This modification:

-

Masks the Negative Charge: Converts the ionized carboxylate (

) to a neutral ester. -

Increases Lipophilicity: The C10 chain significantly raises the logP, driving membrane partitioning.

-

Ensures Intracellular Release: The "double ester" (acyloxymethyl) linkage is highly susceptible to intracellular carboxylesterases, ensuring rapid regeneration of the active drug.

Pathway Diagram

The following diagram illustrates the lifecycle of a CMD-modified drug from synthesis to intracellular activation.

Figure 1: Mechanism of drug delivery using this compound. The reagent masks the drug for entry, and cellular enzymes strip the mask to activate the compound.

Safety & Toxicity Considerations (Critical)

Before introducing CMD-derived compounds to cell culture, researchers must account for the biological activity of the breakdown products.

| Component | Origin | Biological Impact in Cell Culture |

| Parent Drug | The payload | Desired pharmacological effect. |

| Decanoic Acid | The tail | Fatty acid. Generally non-toxic at low |

| Formaldehyde | The linker | Toxic. Released in equimolar amounts to the drug. Can cause DNA cross-linking and cytotoxicity if concentrations exceed cellular detoxification capacity (Formaldehyde Dehydrogenase). |

Warning: Do not add unreacted this compound directly to cells. It is a potent alkylating agent (mutagenic) and will react non-specifically with membrane proteins, causing necrosis. Only purified prodrugs should be applied.

Experimental Protocols

Protocol A: Synthesis of the Prodrug (Brief Context)

Note: This step is performed in a chemical fume hood, not the biosafety cabinet.

-

Reagents: Dissolve Parent Drug (1.0 eq) in dry DMF.

-

Base: Add

or -

Alkylation: Add This compound (1.2 eq) dropwise.

-

Reaction: Stir at roughly 40-60°C for 3-6 hours (monitor via TLC/LC-MS).

-

Purification: Extract with EtOAc/Water and purify via silica flash chromatography. Crucial: You must remove unreacted CMD to avoid false toxicity data in cell culture.

Protocol B: Plasma/Media Stability Assay

Prodrugs often fail because they hydrolyze in the culture media (due to serum esterases) before entering the cell. This assay validates the delivery system.

Materials:

-

Complete Cell Culture Media (e.g., DMEM + 10% FBS).

-

PBS (Control).

-

Test Compound (CMD-Prodrug).

-

HPLC/LC-MS.

Steps:

-

Preparation: Prepare a 10 mM stock of the prodrug in DMSO.

-

Incubation: Spike the stock into pre-warmed (37°C) Media and PBS to a final concentration of 10

M. -

Sampling: Aliquot 100

L samples at -

Quenching: Immediately add 200

L ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop esterase activity. -

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

-

Calculation: Plot % remaining vs. time.

-

Success Criterion:

. If hydrolysis is too fast, the prodrug is converting outside the cell, negating the benefit.

-

Protocol C: Intracellular Accumulation & Efficacy

This protocol verifies that the lipophilic modification actually drives the drug inside.

Materials:

-

Target Cells (e.g., HeLa, HEK293, or primary cells).

-

CCK-8 or MTT Kit (for viability/efficacy).

-

Lysis Buffer (e.g., RIPA).

Steps:

-

Seeding: Seed cells in 6-well plates (for uptake) or 96-well plates (for efficacy). Allow to adhere overnight.

-

Treatment:

-

Group A: Parent Drug (Acid form) at 1, 10, 50

M. -

Group B: CMD-Prodrug at 1, 10, 50

M. -

Group C (Vehicle): DMSO only.

-

Group D (Linker Control): Decanoic acid + Formaldehyde (equimolar mix) – Optional but recommended to rule out linker toxicity.

-

-

Uptake Phase (6-Well): Incubate for 2 hours. Wash cells 3x with ice-cold PBS to remove extracellular drug.

-

Lysis & Extraction: Add 300

L lysis buffer. Sonicate.[1] Extract lysate with Acetonitrile. -

Quantification: Measure the concentration of Parent Drug in the lysate via LC-MS.

-

Note: You measure the parent, not the prodrug, because the intracellular esterases should have already cleaved it.

-

-

Efficacy Readout (96-Well): Incubate for 24-48 hours. Add CCK-8 reagent. Measure Absorbance at 450 nm.

Data Interpretation: If the CMD strategy works, Group B (Prodrug) should show:

-

Significantly higher intracellular parent drug levels than Group A.

-

Higher potency (lower IC50) in the efficacy assay.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| High toxicity in "Linker Control" | Formaldehyde accumulation. | Use lower concentrations (< 10 |

| Rapid degradation in Media | FBS contains high esterase activity. | Switch to Heat-Inactivated FBS (HI-FBS) or reduce serum % during the drug loading phase (e.g., use Opti-MEM for first 4 hours). |

| Prodrug detected inside cell | Slow intracellular hydrolysis. | The specific cell line may have low carboxylesterase expression. Verify esterase activity using a standard probe like Calcein-AM. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating this compound prodrugs.

References

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

-

Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

-

Saito, Y., et al. (2005).[2] Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species.[2][3] Toxicology, 210(2-3), 235-245. Link

-

Majumdar, S., & Mitra, A. K. (2006). Chemical modification and formulation approaches to elevated drug transport across cell membranes.[4] Expert Opinion on Drug Delivery, 3(4), 511-527. Link

Sources

- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 2. Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The formaldehyde metabolic detoxification enzyme systems and molecular cytotoxic mechanism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions [mdpi.com]

Application Note & Protocol: Determining the IC50 of Chloromethyl Decanoate in Cancer Cells

Introduction: Quantifying the Potency of Chloromethyl Decanoate

This compound is an ester compound that has demonstrated potential as an anti-proliferative agent. Preliminary studies indicate that it may function by inhibiting cap-dependent endonuclease, an enzyme crucial for viral replication and cellular processes, thereby impeding the proliferation of cancer cells[1]. The broad-spectrum anti-cancer activity of novel compounds is often initially assessed by determining their cytotoxic or cytostatic effects across various neoplastic cell lines[2].

A critical parameter in preclinical drug development is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a specific biological process—in this context, cell viability—by 50%[3][4]. This metric provides a quantitative measure of a compound's potency, enabling researchers to compare the efficacy of different drugs and prioritize candidates for further development[5].

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to accurately determine the IC50 value of this compound in cancer cell lines. We will delve into the critical aspects of experimental design, provide a detailed step-by-step protocol for a colorimetric cell viability assay, and outline the necessary data analysis to ensure robust and reproducible results.

Principle of the Assay: The MTT (Thiazolyl Blue Tetrazolium Bromide) Method

To quantify the cytotoxic effects of this compound, we will employ the MTT assay, a widely adopted and reliable method for assessing cell viability. The scientific basis of this assay rests on the metabolic activity of living cells.